5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of 5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can be achieved through a multicomponent reaction involving substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is typically carried out in the presence of a catalyst, such as alumina-silica-supported manganese dioxide, in water at room temperature. This method is environmentally friendly and yields the desired product in high purity and yield .
Chemical Reactions Analysis
5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Due to its pharmacological properties, the compound is being studied for its potential therapeutic applications in treating parasitic infections.
Mechanism of Action
The mechanism of action of 5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein-transporting monoamines, such as dopamine, noradrenaline, and serotonin, in the synaptic gap . This inhibition leads to a sympathomimetic syndrome, which is characterized by increased levels of these neurotransmitters in the brain .
Comparison with Similar Compounds
5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives, such as:
1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one: Known for its psychoactive properties.
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Another synthetic cathinone with similar pharmacological effects.
1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: Exhibits similar chemical structure and psychoactive properties.
Properties
IUPAC Name |
5-[(E)-azepan-1-ylmethylideneamino]-1-(4-methylphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-15-6-8-17(9-7-15)23-18(16(12-19)13-21-23)20-14-22-10-4-2-3-5-11-22/h6-9,13-14H,2-5,10-11H2,1H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIDBKMYRRMJJH-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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